molecular formula C52H44N2O2P2 B068366 (R,R)-DACH-naphthyl Trost ligand CAS No. 174810-09-4

(R,R)-DACH-naphthyl Trost ligand

Cat. No.: B068366
CAS No.: 174810-09-4
M. Wt: 790.9 g/mol
InChI Key: VXFKMKXTPXVEMU-AWSIMMLFSA-N
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Description

The (R,R)-DACH-naphthyl Trost ligand is a chiral ligand used in asymmetric catalysis. It is part of the Trost modular ligand series, which has been extensively applied in various asymmetric reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The ligand is known for its high enantioselectivity and efficiency in catalyzing reactions involving palladium intermediates .

Mechanism of Action

Target of Action

The primary target of the (R,R)-DACH-naphthyl Trost ligand, also known as N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide), is the palladium p-allyl intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the asymmetric allylic alkylation (AAA) reactions .

Mode of Action

The this compound interacts with its targets through a process known as chelation . In this process, the ligand forms a complex with the palladium p-allyl intermediates, enabling the efficient construction of stereogenic centers . This interaction results in high levels of asymmetric induction in an extraordinarily wide range of reactions .

Biochemical Pathways

The this compound affects the AAA pathway . This pathway involves the formation of multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system .

Pharmacokinetics

It’s important to note that the ligand’s effectiveness is highly dependent on the reaction conditions, including temperature, catalyst concentration, solvent, and nucleophile counter-ion .

Result of Action

The result of the this compound’s action is the high-yielding synthesis of a diverse range of chiral products . These products are formed with excellent levels of enantioselectivity . The ligand has been used to induce asymmetry in Heck reactions .

Action Environment

The action of the this compound is influenced by several environmental factors. These include the concentration of the ligand, the solvent used, and the counter-ion of the nucleophile . Optimized conditions are necessary to achieve high levels of asymmetric induction .

Preparation Methods

The synthesis of (R,R)-DACH-naphthyl Trost ligand involves several steps. One common method includes the following steps :

    Mixing a solvent and a racemic form of the Trost ligand: to prepare a pretreatment solution.

    Flowing the pretreatment solution into an adsorbent: for adsorption treatment.

    Heating the obtained effluent: to 40-120°C for heat treatment.

    Cooling and performing adsorption treatment: again, followed by circulation.

    Collecting the adsorbent and eluting with an eluent: to obtain the desired (R,R) configuration with an enantiomeric excess (ee) value higher than 99%.

Chemical Reactions Analysis

The (R,R)-DACH-naphthyl Trost ligand is primarily used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions can form multiple types of bonds, including carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds . Common reagents used in these reactions include:

    Carbon nucleophiles: Diesters, barbituric acid derivatives, β-keto esters, nitro compounds.

    Oxygen nucleophiles: Alcohols, carboxylates, hydrogencarbonates.

    Nitrogen nucleophiles: Alkylamines, azides, amides, imides, N-heterocycles.

The major products formed from these reactions are chiral compounds with high enantioselectivity, which are valuable in the synthesis of pharmaceuticals and natural products .

Scientific Research Applications

The (R,R)-DACH-naphthyl Trost ligand has a wide range of applications in scientific research :

    Chemistry: Used in the synthesis of chiral building blocks and natural products.

    Biology: Employed in the development of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of high-enantiopurity compounds for various industrial applications.

Comparison with Similar Compounds

The (R,R)-DACH-naphthyl Trost ligand is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Similar compounds include other chiral ligands used in asymmetric catalysis, such as:

The this compound stands out due to its versatility and high performance in a broad range of reactions, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFKMKXTPXVEMU-AWSIMMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370165
Record name (R,R)-DACH-naphthyl Trost ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174810-09-4
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthalenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174810-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-DACH-naphthyl Trost ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthamide]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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